

# (R)-3-Benzylmorpholine chemical properties and structure

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## Compound of Interest

Compound Name: (R)-3-Benzylmorpholine

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An In-depth Technical Guide to **(R)-3-Benzylmorpholine**: Chemical Properties, Structure, and Applications

## Introduction

**(R)-3-Benzylmorpholine** is a chiral organic compound featuring a morpholine ring substituted with a benzyl group at the third position. As a versatile chiral building block, it holds significant value in the fields of organic synthesis and medicinal chemistry. The specific stereochemistry at the C3 position, designated as (R), is crucial for its application in asymmetric synthesis and for imparting specific pharmacological activities to more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of **(R)-3-Benzylmorpholine**, its synthesis, reactivity, and key applications, with a focus on its role in drug discovery and development.

## Chemical Structure and Stereochemistry

The fundamental structure of **(R)-3-Benzylmorpholine** consists of a saturated six-membered morpholine heterocycle, which contains both an ether and a secondary amine functional group. The benzyl substituent at the C3 position introduces a chiral center, leading to two possible enantiomers: **(R)-3-Benzylmorpholine** and (S)-3-Benzylmorpholine. The "R" configuration, as determined by the Cahn-Ingold-Prelog priority rules, defines the specific spatial arrangement of the substituents around the chiral carbon.

Key Identifiers:

- IUPAC Name: (3R)-3-(Phenylmethyl)morpholine[1]
- CAS Number: 481038-59-9[1]
- Molecular Formula: C<sub>11</sub>H<sub>15</sub>NO[1][2]
- Molecular Weight: 177.24 g/mol [1][2]
- InChI: InChI=1/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2/t11-/m1/s1[1]
- SMILES: C1COCC([C@H]1NCc2ccccc2)[3]

Caption: 2D structure of **(R)-3-Benzylmorpholine** indicating the chiral center.

## Physicochemical Properties

**(R)-3-Benzylmorpholine** is typically a colorless to slightly yellow liquid under standard conditions.[1] It is soluble in many common organic solvents such as ethanol, ether, and chloroform, but only slightly soluble in water.[1] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference(s)
Appearance	Colorless to slightly yellow liquid	[1]
Boiling Point	280 °C	[1]
162-164 °C	[2]	
122-127 °C at 8 Torr	[2]	
Melting Point	-23 to -18 °C (for racemate)	[2]
Density	1.031 g/cm <sup>3</sup>	[1]
Refractive Index	1.523	[1]
Flash Point	111 °C	[1]
Vapor Pressure	0.00388 mmHg at 25 °C	[1]
Solubility	Soluble in ethanol, ether, chloroform, and benzene; slightly soluble in water.	[1][2]

## Synthesis of (R)-3-Benzylmorpholine

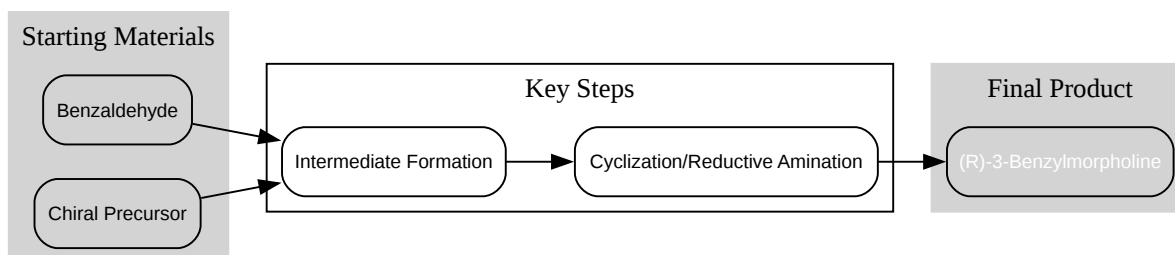
Several synthetic routes to **(R)-3-Benzylmorpholine** have been reported. A common approach involves the benzylation of a suitable morpholine precursor. One method involves the reaction of morpholine with benzyl alcohol in the presence of an acidic catalyst.[1] Another general method is the benzylation of morpholine using a benzylating agent like benzyl magnesium bromide or benzyl sodium bromide.[2]

## Illustrative Synthetic Protocol: Reductive Amination

A conceptually straightforward synthesis can be envisioned through the reductive amination of a suitable precursor derived from a chiral starting material.

**Step 1: Synthesis of the Aldehyde Precursor** This would involve the oxidation of a commercially available chiral alcohol.

**Step 2: Reductive Amination** The resulting aldehyde can then undergo reductive amination with a suitable amine to form the morpholine ring.



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Caption: Generalized synthetic workflow for **(R)-3-Benzylmorpholine**.

## Reactivity and Chemical Transformations

The reactivity of **(R)-3-Benzylmorpholine** is dictated by its functional groups: the secondary amine, the ether linkage, and the benzyl group.

- **N-Functionalization:** The secondary amine is nucleophilic and can readily undergo a variety of reactions, including N-alkylation, N-acylation, and sulfonylation to introduce a wide range of substituents.
- **Basicity:** As an amine, it is basic and can form salts with acids. For instance, it reacts with hydrochloric acid to form **(R)-3-Benzylmorpholine** hydrochloride, a white crystalline solid.<sup>[4]</sup>
- **Ether Linkage:** The ether group is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions.
- **Benzyl Group:** The benzyl group can be removed through hydrogenolysis, typically using a palladium catalyst and a hydrogen source.<sup>[5]</sup> This debenzylation is a useful synthetic strategy for installing other functional groups on the nitrogen atom.

## Applications in Research and Drug Development

The morpholine moiety is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[6] **(R)-3-Benzylmorpholine**, as a chiral building block, is particularly valuable in the synthesis of enantiomerically pure pharmaceuticals.

- **Intermediate in Drug Synthesis:** It serves as a key intermediate in the synthesis of various therapeutic agents.[1][2] The morpholine ring can improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability.
- **CNS Drug Discovery:** Morpholine derivatives are known to interact with targets in the central nervous system (CNS).[6] The structural features of **(R)-3-Benzylmorpholine** make it an attractive starting point for the development of new CNS-active compounds.
- **Anticancer Agents:** Benzomorpholine derivatives have been investigated as potential anticancer agents. For example, a series of benzomorpholine derivatives were synthesized and evaluated as EZH2 inhibitors, showing promising activity against non-small cell lung cancer cell lines.[7]

## Spectroscopic Characterization

While specific spectral data for **(R)-3-Benzylmorpholine** is not readily available in the provided search results, its structure allows for the prediction of characteristic spectroscopic features.

- **$^1\text{H}$  NMR:** The proton NMR spectrum would be expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic protons, the proton on the chiral carbon, and the protons of the morpholine ring. The diastereotopic protons of the morpholine ring would likely appear as complex multiplets.
- **$^{13}\text{C}$  NMR:** The carbon NMR spectrum would show distinct signals for the carbons of the phenyl ring, the benzylic carbon, the chiral carbon, and the carbons of the morpholine ring.
- **IR Spectroscopy:** The infrared spectrum would be characterized by C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C-O-C stretching of the ether linkage, and N-H stretching of the secondary amine.
- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (177.24 g/mol). Common fragmentation patterns would include the loss of the benzyl group.

## Safety and Handling

**(R)-3-Benzylmorpholine** is considered to be irritating to the eyes and skin.[1][2] Therefore, appropriate safety precautions should be taken when handling this compound.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[2][8]
- Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[1]
- Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition and strong oxidizing agents.[1][2]
- First Aid: In case of contact with skin or eyes, flush the affected area with plenty of water and seek medical attention.[8] If inhaled, move the person to fresh air.[8] If swallowed, rinse the mouth with water and seek immediate medical advice.[8]

## Conclusion

**(R)-3-Benzylmorpholine** is a valuable chiral building block with a well-defined stereocenter, making it a crucial component in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals. Its versatile reactivity, combined with the favorable properties often imparted by the morpholine scaffold, ensures its continued importance in medicinal chemistry and organic synthesis. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

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